N-(2-chlorobenzyl)-5-[(2-nitrophenoxy)methyl]-2-furamide
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Overview
Description
N-(2-chlorobenzyl)-5-[(2-nitrophenoxy)methyl]-2-furamide: is a synthetic organic compound characterized by its unique molecular structure, which includes a chlorobenzyl group, a nitrophenoxy group, and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-chlorobenzyl)-5-[(2-nitrophenoxy)methyl]-2-furamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chlorobenzyl Intermediate: The initial step involves the chlorination of benzyl alcohol to produce 2-chlorobenzyl chloride.
Nitration of Phenol: Phenol is nitrated to form 2-nitrophenol.
Etherification: The 2-nitrophenol is then reacted with a suitable alkylating agent to form 2-nitrophenoxy methyl ether.
Furan Ring Formation: The final step involves the coupling of the chlorobenzyl intermediate with the 2-nitrophenoxy methyl ether in the presence of a furan ring precursor under specific reaction conditions, such as the use of a base and a solvent like dimethylformamide (DMF).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,5-dione derivatives.
Reduction: Reduction of the nitro group to an amino group can be achieved using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydroxide (NaOH) or other strong bases in an appropriate solvent.
Major Products:
Oxidation: Furan-2,5-dione derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: N-(2-chlorobenzyl)-5-[(2-nitrophenoxy)methyl]-2-furamide is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: The compound has potential as a biochemical probe due to its ability to interact with specific biological targets, making it useful in studying cellular processes and pathways.
Medicine: Research is ongoing to explore the compound’s potential as a therapeutic agent, particularly in the development of new drugs for treating diseases that involve oxidative stress and inflammation.
Industry: In the industrial sector, the compound is used in the synthesis of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of N-(2-chlorobenzyl)-5-[(2-nitrophenoxy)methyl]-2-furamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. For example, the nitrophenoxy group can participate in redox reactions, affecting cellular oxidative states and signaling pathways.
Comparison with Similar Compounds
- N-(2-chlorobenzyl)-2-fluoro-4-nitrobenzamide
- N-(2-chlorobenzyl)-2-methyl-4-nitrobenzamide
- N-(2-chlorobenzyl)-N’-phenylurea
Comparison: N-(2-chlorobenzyl)-5-[(2-nitrophenoxy)methyl]-2-furamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a broader range of applications in both scientific research and industrial processes, making it a versatile and valuable compound in various fields.
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-5-[(2-nitrophenoxy)methyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2O5/c20-15-6-2-1-5-13(15)11-21-19(23)18-10-9-14(27-18)12-26-17-8-4-3-7-16(17)22(24)25/h1-10H,11-12H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRCPYBSYIOAUPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)C2=CC=C(O2)COC3=CC=CC=C3[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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